N-benzoyl-N'-(1-methyl-1H-indazol-5-yl)thiourea
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Overview
Description
N-benzoyl-N’-(1-methyl-1H-indazol-5-yl)thiourea is a synthetic organic compound characterized by the presence of a benzoyl group, a methyl-indazole moiety, and a thiourea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzoyl-N’-(1-methyl-1H-indazol-5-yl)thiourea typically involves the reaction of 1-methyl-1H-indazole-5-amine with benzoyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-benzoyl-N’-(1-methyl-1H-indazol-5-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzoyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acylation reactions often employ acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various acyl derivatives depending on the substituent used.
Scientific Research Applications
N-benzoyl-N’-(1-methyl-1H-indazol-5-yl)thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-benzoyl-N’-(1-methyl-1H-indazol-5-yl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular pathways .
Comparison with Similar Compounds
Similar Compounds
N-benzoyl-N’-(1H-indazol-5-yl)thiourea: Lacks the methyl group on the indazole ring.
N-benzoyl-N’-(1-methyl-1H-indazol-3-yl)thiourea: The thiourea linkage is at a different position on the indazole ring.
N-benzoyl-N’-(1-methyl-1H-indazol-5-yl)urea: Contains a urea linkage instead of thiourea.
Uniqueness
N-benzoyl-N’-(1-methyl-1H-indazol-5-yl)thiourea is unique due to the specific positioning of the methyl group and the thiourea linkage, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to distinct interactions with molecular targets and different pharmacological profiles compared to similar compounds .
Properties
IUPAC Name |
N-[(1-methylindazol-5-yl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c1-20-14-8-7-13(9-12(14)10-17-20)18-16(22)19-15(21)11-5-3-2-4-6-11/h2-10H,1H3,(H2,18,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCJEBIFPQTDBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3)C=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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